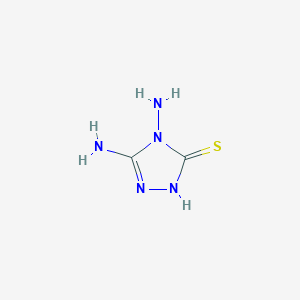

4,5-diamino-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H5N5S |

|---|---|

Molecular Weight |

131.16 g/mol |

IUPAC Name |

3,4-diamino-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C2H5N5S/c3-1-5-6-2(8)7(1)4/h4H2,(H2,3,5)(H,6,8) |

InChI Key |

XTETYSKVCWXLPL-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNC(=S)N1N)N |

Origin of Product |

United States |

An Overview of 1,2,4 Triazole Heterocycles in Academic Research

The 1,2,4-triazole (B32235) ring system is a cornerstone of modern heterocyclic chemistry, underpinning the structure of a vast array of compounds with significant applications. nih.gov This five-membered ring, containing three nitrogen atoms and two carbon atoms, is a key structural motif in numerous pharmacologically active agents. nih.gov The utility of the 1,2,4-triazole scaffold is evidenced by its presence in a variety of established drugs. nih.gov

The academic interest in 1,2,4-triazoles stems from their versatile synthetic accessibility and the diverse biological activities exhibited by their derivatives. Researchers have extensively explored this heterocyclic system, leading to the development of compounds with a wide spectrum of therapeutic properties. The inherent chemical properties of the triazole ring, including its aromaticity and the presence of multiple nitrogen atoms, allow for a variety of chemical modifications, making it a privileged scaffold in the design of novel molecules.

Historical Context and Evolution of Research on 4,5 Diamino 4h 1,2,4 Triazole 3 Thiol

While a detailed historical timeline exclusively for 4,5-diamino-4H-1,2,4-triazole-3-thiol is not extensively documented in seminal reviews, its origins are intrinsically linked to the broader exploration of substituted 1,2,4-triazoles. The synthesis of the core 1,2,4-triazole (B32235) ring dates back over a century. A significant body of research has been dedicated to the synthesis and characterization of various derivatives, particularly those bearing amino and thiol/thione functionalities due to their potential as versatile chemical intermediates and their inherent reactivity.

A key synthetic precursor for many 4-amino-1,2,4-triazole-3-thiols is thiocarbohydrazide (B147625). researchgate.net The cyclization of thiocarbohydrazide with various reagents, such as carboxylic acids, represents a common and effective method for constructing the triazole ring. researchgate.net For instance, the reaction of thiocarbohydrazide with substituted benzoic acids via a fusion method has been employed to synthesize a series of 4-amino-5-(substituted-phenyl)-4H- researchgate.netjocpr.comjocpr.com-triazole-3-thiols. researchgate.net

A notable synthesis directly related to the target molecule is the preparation of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione. This compound, which represents the thione tautomer of this compound, has been synthesized from 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) and hydrazine (B178648) hydrate. dergipark.org.tr This particular synthesis provides a direct route to the 4,5-diamino-substituted triazolethione scaffold. dergipark.org.tr The evolution of research on this and related compounds has been driven by the desire to create novel heterocyclic systems for various applications, leveraging the reactive nature of the amino and thiol groups for further chemical transformations.

Advanced Spectroscopic and Analytical Characterization Techniques of 4,5 Diamino 4h 1,2,4 Triazole 3 Thiol and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4,5-diamino-4H-1,2,4-triazole-3-thiol and its derivatives. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the proton and carbon environments and their connectivity can be established.

Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment of protons within a molecule. For this compound and its derivatives, the ¹H NMR spectrum typically reveals distinct signals for the amino (NH₂), imino (NH), and thiol (SH) protons.

The chemical shifts of these protons are highly dependent on the solvent, concentration, and the tautomeric form of the molecule (thione vs. thiol). The amino group protons (C-NH₂ and N-NH₂) in the parent compound, 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione, have been observed as two singlets at approximately δ 5.23 ppm and δ 5.95 ppm, respectively, in DMSO-d₆. dergipark.org.tr The proton of the NH group in the triazole ring typically appears as a downfield signal, with one study reporting it at δ 12.42 ppm. dergipark.org.tr

In derivatives, the thiol (SH) proton signal is characteristically observed as a singlet in the downfield region, often between δ 11.50 and δ 14.01 ppm. researchgate.netmdpi.comijcrt.org For instance, in a series of 5-substituted-4-amino-1,2,4-triazole-3-thiols, the SH proton signal appeared as a singlet in the range of 11.50-13.00 ppm. ijcrt.org The amino (NH₂) protons in these derivatives are typically observed as a singlet between δ 5.20 and δ 5.80 ppm. ijcrt.org The presence of these exchangeable protons (NH and SH) can be confirmed by D₂O exchange experiments, where the corresponding signals disappear from the spectrum.

| Proton Type | Typical Chemical Shift Range (ppm) | Reference Compound/Derivative | Citation |

|---|---|---|---|

| C-NH₂ | ~5.23 | 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | dergipark.org.tr |

| N-NH₂ | ~5.95 | 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | dergipark.org.tr |

| NH (ring) | ~12.42 - 13.85 | 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione and derivatives | dergipark.org.trnih.gov |

| SH (thiol) | 11.50 - 14.01 | Various 4-amino-5-substituted-1,2,4-triazole-3-thiols | researchgate.netmdpi.comijcrt.org |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the triazole ring are particularly diagnostic. The carbon atom of the thione group (C=S) is typically found at a very downfield chemical shift.

For 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione, the C=S carbon has been reported at δ 163.87 ppm. dergipark.org.tr In various derivatives, this peak can range from approximately 163 ppm to over 190 ppm. dergipark.org.trmdpi.com The other carbon atom in the triazole ring (C=N) usually resonates in the range of δ 144 to 155 ppm. dergipark.org.trnih.govmdpi.com For example, in 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, the triazole ring carbons were observed at δ 152.70 and δ 165.53 ppm. nih.gov

| Carbon Atom | Typical Chemical Shift Range (ppm) | Reference Compound/Derivative | Citation |

|---|---|---|---|

| C=S (Thione) | 163 - 191 | 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione and Schiff base derivatives | dergipark.org.trnih.gov |

| C=N (Triazole Ring) | 144 - 156 | Various 1,2,4-triazole (B32235) derivatives | dergipark.org.trnih.govmdpi.com |

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are employed to establish definitive structural assignments.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). It is used to establish proton-proton connectivity within substituent groups attached to the triazole core. ipb.ptsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments reveal correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). ipb.ptsdsu.edu This is essential for assigning the signals of protonated carbons in both the triazole ring substituents and any alkyl or aryl groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). ipb.ptsdsu.edu HMBC is particularly powerful for connecting different fragments of a molecule. For instance, it can show a correlation from the protons of a substituent to the carbon atoms of the triazole ring, thereby confirming the point of attachment. The application of ¹H-¹⁵N HMBC has also been used in the characterization of 1,2,4-triazole derivatives, providing valuable information about the nitrogen atoms in the ring. ipb.ptnih.gov

Infrared Spectroscopy (FT-IR) for Functional Group Identification and Tautomeric Forms

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and for studying the thione-thiol tautomerism in this compound and its derivatives.

The IR spectrum provides characteristic absorption bands for various vibrations. Key vibrational frequencies include:

N-H Stretching : The amino (NH₂) and imino (NH) groups exhibit stretching vibrations typically in the range of 3100-3400 cm⁻¹. nih.govmdpi.com

S-H Stretching : The presence of the thiol tautomer is indicated by a weak absorption band for the S-H stretch, which is expected in the region of 2550-2600 cm⁻¹. mdpi.comijcrt.orgnih.gov The absence of this band often suggests that the compound exists predominantly in the thione form in the solid state. dergipark.org.trnih.gov

C=N Stretching : The stretching vibration of the C=N bond within the triazole ring is a characteristic band, typically appearing in the range of 1570-1651 cm⁻¹. dergipark.org.trmdpi.comnih.gov

C=S Stretching : The thione form is characterized by a C=S stretching band, which is generally observed in the 1230-1290 cm⁻¹ region. dergipark.org.trnih.gov

The tautomeric equilibrium between the thione and thiol forms can be investigated using IR spectroscopy. The presence of a band around 2550 cm⁻¹ (νS-H) and the absence of a strong band around 1250 cm⁻¹ (νC=S) would indicate the thiol form, whereas the opposite would suggest the predominance of the thione form. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Citation |

|---|---|---|---|

| N-H | Stretching | 3100 - 3400 | nih.govmdpi.com |

| S-H | Stretching | 2550 - 2600 | mdpi.comijcrt.orgnih.gov |

| C=N | Stretching | 1570 - 1651 | dergipark.org.trmdpi.comnih.gov |

| C=S | Stretching | 1230 - 1290 | dergipark.org.trnih.gov |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Tautomeric State Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is another valuable tool for studying thione-thiol tautomerism. The two tautomers have different chromophoric systems, leading to distinct absorption spectra.

Generally, the thione tautomer, containing the C=S chromophore, exhibits an n→π* transition at a longer wavelength (typically between 300-400 nm). researchgate.net In contrast, the thiol tautomer, characterized by the C=N chromophore within a more aromatic system, typically shows π→π* transitions at wavelengths below 300 nm. researchgate.net

Studies on related 1,2,4-triazole-3-thiones have used UV-Vis spectrophotometry to investigate the thione-thiol equilibrium. jocpr.com By observing the absorption maxima, one can infer the predominant tautomeric form in a given solvent. For example, the observation of an absorption peak above 300 nm is strong evidence for the presence of the thione form. The position of the absorption maxima can be influenced by the solvent polarity and pH. jocpr.com

Mass Spectrometry (EI-MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are common ionization techniques. ESI-MS is a soft ionization method particularly useful for these types of compounds, often showing a prominent protonated molecular ion peak [M+H]⁺ or a molecular ion peak [M]⁺. mdpi.com This allows for the straightforward determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. This is crucial for confirming the identity of newly synthesized derivatives.

The fragmentation patterns observed in the mass spectrum can help to confirm the structure of the molecule. The fragmentation of 1,2,4-triazole-3-thiones has been studied, and characteristic fragmentation pathways have been proposed. nuph.edu.uaresearchgate.net Analysis of these pathways can help to differentiate between isomers and confirm the connectivity of substituents on the triazole ring. For instance, in ESI-MS/MS studies of related triazoles, characteristic fragment ions are observed that allow for the identification of the core structure and its substituents. nih.gov

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable analytical method for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise data on bond lengths, bond angles, and torsion angles, thereby confirming the exact connectivity and conformation of atoms within a molecule. Furthermore, it reveals crucial details about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the material's macroscopic properties.

For derivatives of 1,2,4-triazole-3-thiol, X-ray crystallography has been pivotal in confirming their molecular geometry and tautomeric forms. Research has shown that these compounds often exist in the thione tautomeric form in the solid state, a fact definitively established by crystallographic studies. nih.govmdpi.com

For instance, the structure of 4-amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione was determined to crystallize in the monoclinic P21/c space group. nih.gov Its molecular structure revealed a dihedral angle of 20.07 (6)° between the pyridinyl and triazole rings, and the crystal packing was stabilized by intermolecular N—H···N hydrogen bonds and π-π stacking interactions. nih.gov Similarly, the analysis of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione showed a monoclinic crystal system where molecules are linked by both N—H⋯N and N—H⋯S hydrogen bonds to form sheets. nih.gov In another study, suitable crystals of (E)-4-((4-bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were obtained, and X-ray analysis, supported by DFT calculations, confirmed that the thione tautomer is the more stable form. mdpi.com

The crystallographic data for several representative derivatives are summarized below.

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 4-Amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione | C₇H₇N₅S | Monoclinic | P21/c | a = 7.722(6) Å, b = 14.215(11) Å, c = 15.068(12) Å, β = 93.432(15)° | nih.gov |

| 4-Amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione | C₃H₆N₄S | Orthorhombic | Pbcm | Not specified | nih.gov |

| 4-Amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione | C₁₂H₁₂N₆S | Monoclinic | P21/c | a = 11.3278(4) Å, b = 8.3970(3) Å, c = 15.4427(5) Å, β = 109.053(1)° | nih.gov |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, providing quantitative data on the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is fundamental for verifying the purity and confirming the empirical formula of a newly synthesized compound. The experimentally determined mass percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and stoichiometry.

This technique has been broadly applied in the characterization of a wide array of 1,2,4-triazole-3-thiol derivatives, consistently validating their proposed structures. For example, in the synthesis of Schiff base derivatives, elemental analysis is routinely used alongside spectroscopic methods to confirm the final products. nih.govresearchgate.net The analysis of 4-[(4-Chloro-benzylidene)-amino]-5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-2,4-dihydro- nih.govnih.govresearchgate.nettriazole-3-thione yielded experimental values (C, 59.94%; H, 3.85%; N, 21.32%) that were in excellent agreement with the calculated percentages (C, 60.01%; H, 3.91%; N, 21.30%), thereby confirming its composition. nih.gov

The table below presents a compilation of elemental analysis data for several derivatives, demonstrating the consistent agreement between theoretical and experimental findings.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 4-[(4-Chloro-benzylidene)-amino]-5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-2,4-dihydro- nih.govnih.govresearchgate.nettriazole-3-thione | C₂₃H₁₈ClN₇S | C | 60.01 | 59.94 | nih.gov |

| H | 3.91 | 3.85 | |||

| N | 21.30 | 21.32 | |||

| S | Not Specified | Not Specified | |||

| 4-[(4-Nitro-benzylidene)-amino]-5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-2,4-dihydro- nih.govnih.govresearchgate.nettriazole-3-thione | C₂₃H₁₈N₈O₂S | C | 58.66 | 58.57 | nih.gov |

| H | 3.83 | 3.80 | |||

| N | 23.80 | 23.73 | |||

| S | Not Specified | Not Specified | |||

| 5-(4-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3(2H)-thione | C₁₅H₁₃N₃OS | C | 66.58 | 66.56 | jocpr.com |

| H | 4.62 | 4.61 | |||

| N | 14.83 | 14.82 | |||

| S | Not Specified | Not Specified | |||

| 4,4'-(Butane-1,4-diyl)bis(2-(((4-(4-bromophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one) | C₂₈H₂₈Br₂N₁₂O₂S₂ | C | 40.78 | 40.75 | mdpi.com |

| H | 3.91 | 3.98 | |||

| N | 20.38 | 20.42 | |||

| S | Not Specified | Not Specified |

Theoretical and Computational Chemistry Investigations of 4,5 Diamino 4h 1,2,4 Triazole 3 Thiol Systems

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of 1,2,4-triazole (B32235) systems. core.ac.uk By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from techniques like X-ray crystallography. core.ac.uknih.gov These studies confirm the stable conformation of the triazole ring and its substituents. Beyond simple geometry, DFT is instrumental in elucidating the electronic characteristics that govern the molecule's reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

DFT calculations on various 1,2,4-triazole derivatives have been used to determine their FMO energies and energy gaps. nih.govnih.gov For instance, a study on novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives found that the HOMO-LUMO energy gap varied with substitution, with one particular compound exhibiting a band gap value of 4.618 eV. nih.gov The localization of these orbitals is also important; typically, the HOMO is distributed over the electron-rich regions, such as the sulfur atom and the triazole ring, while the LUMO is located on the electron-deficient parts of the molecule. This analysis helps in predicting how the molecule will interact with other species. From the FMO energy levels, various chemical reactivity descriptors can be calculated, such as global hardness (η), softness (δ), electronegativity (χ), and electrophilicity, providing a quantitative measure of the molecule's reactive nature. nih.gov

Table 1: Representative FMO Data for a 1,2,4-Triazole Derivative This table is illustrative, based on findings for related structures. Specific values for the parent compound may vary.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | ~4.5 to 5.0 |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The ESP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

For 1,2,4-triazole-3-thiol derivatives, ESP analysis typically reveals that the most negative potential is concentrated around the nitrogen atoms of the triazole ring and the exocyclic sulfur atom of the thione group. researchgate.net This suggests that these sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the amino groups represent regions of positive potential, making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. This information is critical for understanding non-covalent interactions in biological systems, such as ligand-receptor binding. nih.gov

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the optimized molecular structure, researchers can create a theoretical spectrum that can be correlated with experimental data. core.ac.uk This correlation helps to confirm the molecular structure and the presence of specific functional groups.

For 4,5-diamino-4H-1,2,4-triazole-3-thiol and its derivatives, experimental IR spectra show characteristic absorption bands corresponding to N-H, C=N, and C=S vibrations. nih.govktu.edu.tr Studies on related compounds show N-H stretching vibrations typically in the range of 3276–3389 cm⁻¹, C=N stretching for the triazole ring around 1620–1625 cm⁻¹, and C=S (thione) stretching in the 1288–1295 cm⁻¹ region. nih.gov DFT calculations can reproduce these vibrational modes, and the calculated frequencies generally show good agreement with the experimental values after applying a scaling factor to account for anharmonicity and basis set limitations. This combined experimental and theoretical approach provides a robust characterization of the molecule's vibrational properties. core.ac.uk

Table 2: Correlation of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) This table is a generalized representation based on data for 1,2,4-triazole-3-thiol derivatives.

| Vibrational Mode | Experimental Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3270 - 3400 | Amino group stretching |

| ν(S-H) | 2550 - 2580 | Thiol group stretching (thiol tautomer) |

| ν(C=N) | 1605 - 1650 | Triazole ring stretching |

| ν(C=S) | 1240 - 1300 | Thione group stretching (thione tautomer) |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. It allows for the prediction of excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the experimental spectrum.

For 1,2,4-triazole derivatives, TD-DFT calculations can help assign the electronic transitions observed in their UV-Vis spectra. Studies on related compounds have used this method to understand their spectroscopic properties. For example, the experimental UV-visible spectrum of a triazole derivative showed a maximum absorption (λmax) at 297 nm. nih.gov TD-DFT calculations can identify the specific molecular orbitals involved in this transition, typically from a HOMO or HOMO-1 orbital to the LUMO or LUMO+1, often characterized as π → π* or n → π* transitions within the heterocyclic system. This analysis provides a detailed picture of the molecule's electronic behavior upon light absorption.

Molecular Docking Simulations for Ligand-Target Interactions with this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net It is an essential tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Derivatives of this compound have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various biological targets, including kinases and other enzymes. researchgate.netpnrjournal.comrsc.org

These simulations place the triazole derivative into the active site of a target protein and calculate a binding score, which estimates the binding affinity. pnrjournal.com For example, derivatives have been docked into the active sites of kinases such as CLK1 and DYRK1A, which are implicated in neurodegenerative diseases like Alzheimer's. researchgate.netrsc.org The results of these studies help to identify which derivatives are most likely to be potent inhibitors and provide a structural basis for their activity.

Beyond predicting binding poses, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. rsc.org

For derivatives of this compound, docking studies have revealed key interactions that contribute to their binding affinity and selectivity. A notable finding is the role of the triazole core and its flexible linkers in positioning the ligand within the active site to maximize favorable contacts. rsc.org In studies targeting the CLK1 kinase, a crucial hydrogen bond was identified between the thiol (SH) group of the triazole ring and the carbonyl group of a glutamate (B1630785) residue (Glu 169) in the enzyme's active site. rsc.org This specific interaction was found to be a key determinant of the compound's selectivity for CLK1 over other kinases. rsc.org Similarly, studies targeting the somatostatin (B550006) receptor-4 (SST4) have identified 3-thio-1,2,4-triazole derivatives with sub-nanomolar binding affinities, demonstrating the high potential of this scaffold. nih.gov These detailed interaction maps are invaluable for the rational design of new, more potent, and selective inhibitors.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The supramolecular architecture and crystal packing of this compound and its derivatives are significantly influenced by a network of non-covalent interactions. The presence of multiple hydrogen bond donors (two amino groups, N-H of the triazole ring, and the S-H of the thiol tautomer) and acceptors (the nitrogen atoms of the triazole ring and the sulfur atom) facilitates the formation of extensive and robust hydrogen-bonding networks.

In related nitrogen-rich heterocyclic compounds, hydrogen bonds of the N-H···N and N-H···S type are predominant in dictating the crystal assembly. nih.gov Molecular dynamics simulations on the related compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, have demonstrated that intermolecular hydrogen bonds play a crucial role in stabilizing the system, particularly in its thione tautomeric form. nih.gov These interactions lead to the formation of complex three-dimensional structures, enhancing the thermodynamic stability of the crystalline solid.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific atom-atom contacts. The analysis generates a three-dimensional surface mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, primarily hydrogen bonds, while blue regions represent weaker or longer-range interactions. mdpi.com

For nitrogen-rich heterocyclic compounds like aminotriazoles and aminotetrazoles, Hirshfeld analysis consistently reveals that hydrogen bonding plays a dominant role in the crystal packing. nih.govresearchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. In the crystal structures of related compounds, contacts involving hydrogen atoms (such as O···H/H···O and N···H/H···N) are typically the most significant contributors to the total Hirshfeld surface area. nih.govresearchgate.net

For a molecule like this compound, the analysis would be expected to show a high percentage of N···H/H···N and S···H/H···S contacts, corresponding to the extensive hydrogen bonding capabilities of the amino and thiol/thione groups. A representative breakdown of intermolecular contacts from a Hirshfeld analysis of a related aminothiazole derivative is presented below to illustrate the quantitative insights gained from this method. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 37.6 |

| O···H/H···O | 16.8 |

| S···H/H···S | 15.4 |

| N···H/H···N | 13.0 |

| C···H/H···C | 7.6 |

This interactive table presents example data for a related aminothiazole derivative to illustrate the typical output of a Hirshfeld surface analysis. nih.gov

pKa Analysis and Advanced Quantum Chemical Computations

The acid-base properties of this compound, quantified by its pKa values, are crucial for understanding its behavior in different chemical environments. The molecule possesses multiple ionizable sites: the two amino groups, which are basic, and the triazole N-H and thiol S-H groups, which are acidic.

Semi-empirical quantum methods (like PM3 and AM1) and Density Functional Theory (DFT) are commonly employed for these calculations. peerj.comuniv-ovidius.ro For instance, studies on a range of 1,2,4-triazole derivatives have been performed to calculate their pKa values in various solvents, demonstrating the feasibility of these theoretical approaches. univ-ovidius.ro The pKa of the parent 1,2,4-triazole is approximately 10.26 for the N1-H proton, while the protonated form has a pKa of 2.5. researchgate.net The introduction of amino and thiol groups is expected to significantly alter these values. The amino groups are expected to have pKa values typical for basic amines, while the thiol group introduces a prominent acidic site (pKa typically 8-10), and the thione tautomer provides an acidic N-H site.

| Functional Group | Expected pKa Range | Property |

|---|---|---|

| -SH (Thiol) | 8 - 10 | Acidic |

| >N-H (Triazole Ring) | 9 - 11 | Acidic |

| -NH2 (Amino) | 4 - 6 (for conjugate acid) | Basic |

This interactive table shows the generally expected pKa ranges for the functional groups present in the title compound based on literature for similar structures.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability Characterization

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for characterizing the thermal stability and decomposition behavior of compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material, revealing exothermic or endothermic transitions.

For 1,2,4-triazole derivatives, particularly those designed as energetic materials, thermal stability is a critical parameter. rsc.org Studies on various substituted 1,2,4-triazoles show that their decomposition often occurs in multiple steps, with the decomposition temperature being highly dependent on the nature of the substituents. jocpr.comjocpr.com For example, energetic salts based on 5-amino-3-hydrazinyl-1H-1,2,4-triazole exhibit high thermal stability with decomposition temperatures well above 200°C. bohrium.com

The thermal decomposition of this compound is expected to be an exothermic process, initiated by the cleavage of the weaker bonds in the molecule. The presence of multiple amino groups suggests that the compound could have a high nitrogen content, a characteristic often associated with energetic materials that decompose to release large volumes of gaseous products, primarily nitrogen gas (N₂). nih.govsemanticscholar.org Analysis of related aminotriazole compounds shows decomposition temperatures often in the range of 200-350°C. rsc.orgrsc.org Kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) for the decomposition process can be calculated from TGA data to further characterize the decomposition reaction. jocpr.com

| Compound Type | Typical Decomposition Temp. (°C) | Key Observation |

|---|---|---|

| Amino-substituted 1,2,4-triazoles | 200 - 350 | Often energetic, multi-step decomposition. |

| 1,2,4-Triazole Schiff Bases | 150 - 300 | Stability varies with substituents. |

| Energetic Triazole Salts | 230 - 330 | High thermal stability. |

This interactive table summarizes typical thermal decomposition data for classes of compounds related to the subject of this article. rsc.orgjocpr.comrsc.org

Coordination Chemistry and Metal Complexation Studies Involving 4,5 Diamino 4h 1,2,4 Triazole 3 Thiol As a Ligand

Synthesis of Transition Metal Complexes Utilizing 4,5-diamino-4H-1,2,4-triazole-3-thiol and its Schiff Bases

Research in this area has primarily focused on the synthesis of Schiff base derivatives from the ligand's tautomer, 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione. These Schiff bases are typically prepared through the condensation reaction of the primary amino group at the C3 position of the triazole with various aromatic aldehydes. dergipark.org.tr

In a representative synthesis, 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione is reacted with a substituted benzaldehyde (B42025) in an equimolar ratio under reflux in ethanol. dergipark.org.tr This reaction yields the corresponding Schiff base, where the imine group (-N=CH-) is formed. dergipark.org.tr This synthetic work provides the foundational ligands for potential metal complexation studies; however, the subsequent synthesis of transition metal complexes from either the parent this compound or these specific Schiff base derivatives is not widely reported in the available literature.

| Compound Name | Aldehyde Used | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|

| 3-Amino-4-(benzylideneamino)-1H-1,2,4-triazole-5(4H)-thione | Benzaldehyde | 85 | 210-212 | C₉H₉N₅S |

| 3-Amino-4-((4-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione | 4-Methoxybenzaldehyde | 80 | 226-228 | C₁₀H₁₁N₅OS |

| 4-((3-Amino-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino)methyl)-N,N-dimethylaniline | 4-(Dimethylamino)benzaldehyde | 75 | 252-254 | C₁₁H₁₄N₆S |

| 2-(((3-Amino-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | 2-Hydroxybenzaldehyde | 78 | 230-232 | C₉H₉N₅OS |

There is a lack of specific experimental data regarding the stoichiometry and coordination modes for metal complexes of this compound. Based on its structure, the ligand could potentially act in a bidentate fashion, coordinating through the thiol sulfur and a nitrogen atom from either an amino group or the triazole ring to form a stable chelate ring. The formation of Schiff bases introduces an additional imine nitrogen, creating a potentially tridentate ligand. However, without empirical evidence from isolated complexes, these proposed modes remain theoretical.

A review of the scientific literature does not yield specific studies on the complexation of this compound or its Schiff bases with the listed transition metal ions. While related 1,2,4-triazole-3-thiol derivatives have been used to synthesize complexes with a wide array of metals, this specific ligand remains largely unexplored in this context.

Structural Elucidation of Metal Complexes (Spectroscopic, X-ray Diffraction, Elemental Analysis)

There are no available reports detailing the structural elucidation of metal complexes derived from this compound. While spectroscopic data (IR, ¹H NMR, ¹³C NMR) and elemental analysis exist for the Schiff base ligands themselves, confirming their successful synthesis, this characterization has not been extended to their corresponding metal complexes. dergipark.org.tr X-ray diffraction studies, which would provide definitive structural information and coordination environments, have not been published for complexes of this ligand.

Theoretical Studies on Metal Complexes (DFT, Molecular Modeling of Coordination Environments)

Currently, there is a gap in the literature regarding theoretical studies, such as Density Functional Theory (DFT) or molecular modeling, on the coordination environments of metal complexes involving this compound. Such computational studies would be valuable for predicting stable geometries, understanding electronic structures, and corroborating experimental findings, but they have not yet been reported for this specific system.

Electrochemical and Redox Behavior of Metal Complexes (e.g., Cu(II)/Cu(I) Redox Reactions)

The electrochemical properties and redox behavior of metal complexes formed with this compound have not been investigated. Studies involving techniques like cyclic voltammetry would be necessary to explore the redox activity of the metal centers upon coordination with this ligand, but such research is not present in the current body of scientific literature.

Photophysical Properties of Metal-4,5-diamino-4H-1,2,4-triazole-3-thiol Complexes

The photophysical properties, such as absorption and fluorescence characteristics, of metal complexes with this compound have not been documented. Investigation into the luminescence or other photophysical behaviors that may arise from metal-ligand interactions in this system has not been reported.

Investigative Studies into the Chemical Reactivity and Functional Mechanisms of 4,5 Diamino 4h 1,2,4 Triazole 3 Thiol Derivatives

Oxidation Reactions of the Thiol Group and Product Characterization (e.g., Disulfides, Sulfonic Acids)

The thiol (-SH) group of 4,5-diamino-4H-1,2,4-triazole-3-thiol derivatives is susceptible to oxidation, yielding different products depending on the reaction conditions and the oxidizing agent employed. Mild oxidation typically leads to the formation of disulfides, which involves the coupling of two thiol molecules. This reaction is a common pathway for many thiols and is a critical aspect of their chemistry.

Under stronger oxidation conditions, the sulfur atom can be oxidized to higher oxidation states, leading to the formation of sulfonic acids (-SO₃H). A general method for the oxidation of thiols and disulfides to sulfonic acids involves using a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), as the oxidizing agent, often catalyzed by acids like hydrobromic acid (HBr) or iodine (I₂). google.com This process has been demonstrated for various thiols, where yields can be high, for instance, the HBr-catalyzed reaction of 1-butane thiol resulted in an 89% yield of the corresponding sulfonic acid. google.com The conversion of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols into their corresponding triazolesulfonic acids represents an efficient synthetic method for this class of compounds. researchgate.net

The resulting sulfonic acids are characterized by their strong acidity and increased water solubility compared to the parent thiols. Characterization of these oxidation products typically involves spectroscopic techniques such as Infrared (IR) spectroscopy, which would show the disappearance of the S-H stretching band and the appearance of strong characteristic bands for the S=O and O-H bonds of the sulfonic acid group. Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are also crucial for confirming the structures of the oxidation products.

Reduction Reactions of the Thiol Group and Corresponding Thiolate Formation

In the context of this compound, the term "reduction" of the thiol group is less common than its deprotonation. The thiol group is acidic and can readily lose a proton (H⁺) in the presence of a base to form a thiolate anion (-S⁻). This acid-base reaction is fundamental to the nucleophilic character of the sulfur atom.

Thiol-Thiolate Equilibrium: R-SH + B ⇌ R-S⁻ + BH⁺ (where B is a base)

The formation of the thiolate is a prerequisite for many of the nucleophilic substitution reactions discussed in the next section. The resulting negatively charged sulfur atom is a potent nucleophile, capable of attacking electrophilic centers. The equilibrium of this reaction depends on the pKa of the thiol and the strength of the base used. The formation of the thiolate is essential for reactions such as S-alkylation and S-arylation, where the thiolate anion acts as the key reactive species.

Nucleophilic Substitution Reactions Involving the Thiol Group (e.g., S-alkylation, S-arylation)

The thiolate anion derived from this compound is an excellent nucleophile, readily participating in substitution reactions at electrophilic carbon centers. These reactions are among the most common and useful transformations for this class of compounds.

S-alkylation: This reaction involves the reaction of the triazole-thiol with an alkyl halide (or other alkylating agents with a good leaving group) in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate, which then attacks the alkylating agent to form a new sulfur-carbon bond, resulting in an S-alkylated derivative. mdpi.com Studies have shown that the alkylation of 1,2,4-triazole-3-thiols with reagents like benzyl (B1604629) chlorides and bromoacetophenones exclusively yields S-substituted derivatives. researchgate.net The reaction generally proceeds via an Sₙ2 mechanism. mdpi.com

S-arylation: Similar to S-alkylation, S-arylation involves the formation of a sulfur-aryl bond. This is often more challenging than S-alkylation and typically requires a metal catalyst, such as copper or palladium, to facilitate the reaction between the thiol and an aryl halide. nih.govnih.gov These methods allow for the installation of a wide variety of aryl groups onto the sulfur atom, further diversifying the chemical properties of the triazole core. nih.gov

These nucleophilic substitution reactions are pivotal for synthesizing a vast library of derivatives with tailored properties for applications in medicinal chemistry, materials science, and agriculture. researchgate.netresearchgate.net

Corrosion Inhibition Mechanisms and Surface Interaction Studies

Derivatives of this compound have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for copper and steel in acidic environments. nih.govelectrochemsci.orgidk.org.rs Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net The molecule typically interacts with the metal surface through multiple active centers, including the sulfur atom of the thiol group and the nitrogen atoms of the amino groups and the triazole ring. researchgate.net

Electrochemical techniques are powerful tools for quantifying the effectiveness of corrosion inhibitors.

Potentiodynamic Polarization: This method involves scanning the potential of the metal and measuring the resulting current. The data provides information on both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. Studies on derivatives like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) and 3,4-diamino-5-phenyl-4H-1,2,4-triazole (TR) have shown that these compounds act as mixed-type inhibitors. researchgate.netjmaterenvironsci.com This means they suppress both the anodic and cathodic reactions, often with a predominant effect on the cathodic reaction. researchgate.netjmaterenvironsci.com The addition of the inhibitor leads to a significant decrease in the corrosion current density (i_corr), indicating a lower corrosion rate. jmaterenvironsci.com

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. In the presence of an effective inhibitor, the charge transfer resistance (R_ct) of the system increases significantly, while the double-layer capacitance (C_dl) decreases. jmaterenvironsci.comresearchgate.net The increase in R_ct signifies that it is more difficult for charge to transfer across the interface, thereby slowing the corrosion process. The decrease in C_dl is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules. electrochemsci.org For example, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol showed a corrosion inhibition efficiency of over 94% for copper in a 3.5% NaCl solution at a concentration of 0.5 mmol L⁻¹. researchgate.net

| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) | Inhibitor Type | Reference |

|---|---|---|---|---|---|---|

| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) | Copper | 3.5% NaCl | 0.5 mmol L⁻¹ | >94 | Mixed (Cathodic Predominance) | researchgate.net |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | 300 ppm | 89 | Not Specified | nih.gov |

| 3,5-diamino-1,2,4-triazole (DAT) | Copper | 2 M HNO₃ | High | High | Mixed | electrochemsci.orgresearchgate.net |

| 3,4-diamino-5-phenyl-4H-1,2,4-triazole (TR) | Carbon Steel | 1 M HCl | 10⁻³ M | High | Mixed | jmaterenvironsci.comresearchgate.net |

The corrosion inhibition mechanism is fundamentally based on the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be classified as physisorption (electrostatic interactions) or chemisorption (covalent bond formation). For triazole-thiol derivatives, evidence strongly points towards chemical adsorption. researchgate.net

The adsorption process typically follows an adsorption isotherm, with the Langmuir isotherm often providing the best fit, suggesting the formation of a monolayer of inhibitor on the metal surface. electrochemsci.orgresearchgate.net Surface analysis techniques provide direct evidence of this protective film.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This highly sensitive surface analytical technique can identify the chemical species present on the outermost layer of a material. ToF-SIMS studies on copper surfaces protected by 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol have confirmed the chemical adsorption of the inhibitor. researchgate.net The analysis suggests that the inhibitor molecule interacts with the copper surface via the sulfur atom and the nitrogen atoms of both the amino group and the triazole ring. researchgate.net ToF-SIMS data also indicated that a single inhibitor molecule might bind to two copper atoms on the surface, further strengthening the protective layer. researchgate.net

Other techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) also confirm the formation of a protective film and can elucidate the nature of the bonds formed between the inhibitor and the metal surface. researchgate.netnih.gov

Chemosensing Applications for Trace Metal Ion Detection Using this compound Derivatives

The ability of this compound derivatives to coordinate with metal ions through their sulfur and nitrogen atoms makes them excellent candidates for the development of chemical sensors. These compounds can be incorporated into sensor platforms to detect trace amounts of specific metal ions.

Derivatives such as 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol have been used to modify electrodes for the electrochemical detection of hazardous heavy metal ions. For instance, a modified pencil graphite (B72142) electrode using this compound in conjunction with DNA and gold nanoparticles was developed for the highly sensitive determination of mercury(II) at attomolar concentrations.

The sensing mechanism often relies on the specific and strong binding between the triazole-thiol ligand and the target metal ion. This interaction can be transduced into a measurable signal, such as a change in current or potential (electrochemical sensing), or a change in color or fluorescence (optical sensing). The presence of multiple heteroatoms (N and S) provides strong chelating sites, which can lead to high selectivity and sensitivity for the target analyte. Furthermore, these molecules can be used to functionalize materials like graphene oxide to create novel adsorbents with high selectivity for specific metal ions, such as gallium, from complex aqueous solutions. mdpi.com

Spectrophotometric Method Development and Optimization

Spectrophotometric methods provide a valuable tool for the determination of triazole-thiol derivatives. The development of such methods often involves leveraging the compound's thiol group through reactions that produce a quantifiable color change. One established approach is the use of amplification reactions. For instance, a method developed for analogous thiadiazole derivatives, which also contain a thiol group, involves reaction with iodine. The subsequent iodide is then part of an amplification reaction, leading to the formation of a blue starch-iodine complex that can be measured spectrophotometrically. nih.gov

Optimization of this method requires careful consideration of several experimental parameters to ensure accuracy and sensitivity. Key factors include:

pH of the reaction mixture: The pH must be optimized to ensure the reaction proceeds to the fullest extent. Acetate buffers are commonly used to maintain a stable pH. nih.gov

Reagent Concentration: The concentration of reagents like iodine, potassium iodide (KI), and starch indicator solution must be adequate. For example, studies on related compounds found that a 2-mL aliquot of 0.5% KI solution was sufficient for the formation of the colored complex. nih.gov

Reaction Time and Stability: The time required for the reaction to complete and for the resulting colored product to stabilize is critical. A waiting period after mixing the reagents ensures the reaction reaches equilibrium before measurement.

Wavelength of Maximum Absorbance (λmax): The spectrophotometer must be set to the wavelength at which the colored product absorbs the most light, ensuring maximum sensitivity. For the starch-iodine complex used in determining related thiol compounds, the λmax is 605 nm. nih.gov

The development process involves preparing solutions of the triazole-thiol derivative, typically in an alcohol-water mixture, and reacting them under various conditions to identify the optimal settings for each parameter. nih.gov

Selectivity and Sensitivity Investigations

The performance of an analytical method is defined by its selectivity and sensitivity.

Selectivity refers to the method's ability to accurately measure the analyte of interest without interference from other compounds that may be present in the sample matrix. scirp.org In spectrophotometric analysis, interference can arise from other substances that absorb light at the same wavelength as the analyte-reagent complex. connectjournals.com For triazole-thiol derivatives, potential interferents could include other thiol-containing compounds or species that can react with the chosen reagents (e.g., iodine). nih.gov Interference studies are conducted by introducing various common ions and organic molecules into the sample and observing their effect on the absorbance reading. Methods like derivative spectroscopy can help overcome the effects of background absorbance and scattering from interfering compounds. connectjournals.com

Sensitivity of a spectrophotometric method is typically described by its Limit of Detection (LOD) and Limit of Quantitation (LOQ), which represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Another key parameter is the range over which the method is linear, as defined by Beer's Law. For a spectrophotometric method involving an amplification reaction for similar thiol-containing heterocycles, Beer's law was found to be obeyed up to concentrations of 4.0 to 6.0 parts per million (ppm), demonstrating good sensitivity for micro-level quantification. nih.gov The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is also a key indicator of sensitivity. Higher molar absorptivity corresponds to greater sensitivity.

The following table summarizes key analytical parameters for a representative spectrophotometric method developed for analogous thiol-containing heterocyclic compounds.

| Parameter | Value | Significance |

| λmax | 605 nm | Wavelength of maximum absorbance for the starch-iodine complex, ensuring highest sensitivity. nih.gov |

| Linear Range | Up to 6.0 ppm | The concentration range where absorbance is directly proportional to the analyte concentration. nih.gov |

| Reagents | Iodine, Potassium Iodide, Starch, Acetate Buffer | Key chemical components required for the color-forming amplification reaction. nih.gov |

Mechanistic Insights into Enzyme Inhibition and Receptor Binding

Derivatives of this compound have been identified as potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways. Understanding the mechanisms behind this inhibition involves studying the relationship between the inhibitor's structure and its activity, as well as analyzing the specific molecular interactions between the inhibitor and the enzyme's active site.

Structure-Activity Relationship (SAR) Studies for Specific Enzyme Targets (e.g., Kinases like CLK1, DYRK1A)

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's chemical structure affect its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the features required for potent and selective inhibition of kinases like Cdc2-like kinase 1 (CLK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). rsc.org

A study involving a series of derivatives, synthesized using a Schiff base approach to attach flexible linkers to the triazole core, revealed several key SAR findings: rsc.orgresearchgate.net

Role of Aromatic Substituents: The presence and position of substituents on the aromatic rings attached to the linkers significantly impact inhibitory potency. Derivatives with hydroxy (-OH) or methoxy (B1213986) (-OCH3) groups on the aromatic ring demonstrated excellent potency against both CLK1 and DYRK1A in the micromolar range. rsc.orgresearchgate.net

Impact of Substituent Position: The position of the substituent is crucial for selectivity. A derivative with a methoxy group at the meta position of the aromatic ring was found to be highly specific for CLK1. rsc.orgresearchgate.net

Flexible Linkers: The presence of flexible linkers on either side of the central triazole nucleus is speculated to be important for high potency. These linkers may allow the ligand to adopt an optimal conformation within the active site of the kinase, thereby maximizing favorable non-covalent interactions. rsc.orgresearchgate.net

The Thiol Group: The thiol (-SH) group on the triazole ring plays a critical role in selectivity. Its ability to form specific hydrogen bonds can differentiate between the active sites of various kinases. rsc.orgresearchgate.net

These findings highlight that potency and selectivity are not governed by a single feature but by a combination of the core scaffold, the nature and position of substituents, and the conformational flexibility of the molecule.

Analysis of Ligand-Protein Interactions at a Molecular Level

To understand the SAR observations at a deeper level, molecular modeling and docking studies are employed. These computational techniques predict how a ligand (the inhibitor) fits into the three-dimensional structure of the protein's active site and which interactions stabilize this binding. rsc.org

For the this compound derivatives targeting CLK1 and DYRK1A, molecular modeling has provided critical insights into their binding modes. rsc.orgresearchgate.net

Hydrogen Bonding: A key interaction responsible for the high selectivity of one potent derivative for CLK1 was identified as a hydrogen bond between the thiol (-SH) group of the triazole core and the carbonyl group of a specific amino acid residue, Glutamate (B1630785) 169 (Glu 169), within the CLK1 active site. rsc.orgresearchgate.net This specific hydrogen bond was absent in the interactions of other derivatives with either CLK1 or DYRK1A, explaining the observed selectivity. rsc.orgresearchgate.net

Active Site Entry: The flexible linkers are believed to facilitate the entry of the ligand into the kinase's active site, allowing the core and its substituents to engage in various non-covalent interactions. rsc.orgresearchgate.net

Comparison with Known Inhibitors: The binding modes of these triazole derivatives are often compared to those of known, co-crystallized kinase inhibitors like hymenialdisine (B1662288) (for CLK1) and harmine (B1663883) (for DYRK1A) to validate the docking poses and understand common interaction patterns. rsc.org

The table below summarizes the key molecular interactions observed for a selective CLK1 inhibitor based on the this compound scaffold.

| Interacting Ligand Group | Interacting Enzyme Residue (CLK1) | Type of Interaction | Significance |

| Thiol (-SH) group of triazole | Carbonyl of Glutamate 169 (Glu 169) | Hydrogen Bond | A crucial interaction conferring high selectivity for CLK1 over other kinases like DYRK1A. rsc.orgresearchgate.net |

| Flexible Linkers | Various residues in the active site | Non-covalent interactions | Facilitates optimal positioning of the inhibitor within the binding pocket to maximize overall binding affinity. rsc.orgresearchgate.net |

Molecular Interaction Studies with Biological Target Systems (e.g., In Vitro Assays for Pathway Modulation)

In vitro assays are essential for evaluating the biological effects of this compound derivatives on cellular systems and for confirming their potential as modulators of biological pathways. These assays are typically conducted in a controlled laboratory setting, often using cultured cells or isolated microorganisms.

A significant body of research has focused on the antimicrobial and antifungal properties of these compounds. semanticscholar.org The agar (B569324) well diffusion method and tube dilution tests are common in vitro assays used for this purpose. dergipark.org.tr In these tests, the ability of the compounds to inhibit the growth of various bacterial and fungal strains is measured.

Research has demonstrated that derivatives of this triazole scaffold exhibit a range of antimicrobial activities:

Antibacterial Activity: Certain Schiff base derivatives have shown promising activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). dergipark.org.tr The specific substitutions on the aromatic rings of the Schiff bases influence the spectrum and potency of the antibacterial effect. dergipark.org.tr For example, one study found that a derivative showed the highest activity against P. aeruginosa, while another was most effective against S. aureus. dergipark.org.tr

Antifungal Activity: Derivatives have also been tested against fungal species like Candida albicans and Aspergillus niger. connectjournals.com Some compounds exhibit significant antifungal effects, with activity comparable to or even superior to standard antifungal drugs like ketoconazole. nih.gov The presence of specific functional groups, such as chloro or fluoro substituents on the aromatic rings, has been linked to strong antifungal activity against certain strains like Microsporum gypseum. nih.gov

Antiradical/Antioxidant Activity: The antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives has been evaluated in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. zsmu.edu.ua The parent compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, demonstrated the highest activity, nearly matching that of the standard antioxidant, ascorbic acid, at a concentration of 1 x 10⁻³ M. zsmu.edu.ua This suggests that the core structure itself possesses potent radical scavenging properties, which can be modulated by substitutions. zsmu.edu.ua

These in vitro studies are crucial first steps in identifying biologically active derivatives. The results, such as the minimum inhibitory concentration (MIC) values, provide quantitative data on the potency of these compounds and guide further development.

The following table presents a summary of in vitro antimicrobial screening results for representative derivatives.

| Compound Type | Test Organism | Activity Level |

| Schiff Base Derivative (4b) | Pseudomonas aeruginosa | Highest activity among tested compounds. dergipark.org.tr |

| Schiff Base Derivative (4c) | Candida albicans | Highest activity among tested compounds. dergipark.org.tr |

| Thiazolidinone Derivative (5a) | S. aureus & P. aeruginosa | Effective against both strains. dergipark.org.tr |

| Schiff Base Derivative (5e) | Candida albicans & Aspergillus niger | Good antifungal activity. connectjournals.com |

Future Directions and Emerging Research Avenues for 4,5 Diamino 4h 1,2,4 Triazole 3 Thiol Research

Advancements in Novel Synthetic Methodologies and Sustainable Approaches

Future research into the synthesis of 4,5-diamino-4H-1,2,4-triazole-3-thiol and its derivatives is increasingly focused on the development of novel, efficient, and environmentally benign methodologies. The emphasis is shifting from traditional multi-step processes to more streamlined and sustainable alternatives. Key areas of advancement include the exploration of one-pot synthesis methods which can improve efficiency and reduce waste. researchgate.net The principles of green chemistry are also becoming central, with investigations into microwave-assisted synthesis and the use of eco-friendly solvents to minimize the environmental impact of chemical production. The development of solid-state reaction techniques could also offer a waste-free alternative for preparing related heterocyclic systems. researchgate.net

| Research Focus | Description | Potential Impact |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased yield, reduced reaction time, lower consumption of solvents and reagents. |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate chemical reactions. | Significantly faster reaction rates, improved product purity, and enhanced energy efficiency. |

| Green Solvents | Employing environmentally friendly solvents like water, ethanol, or ionic liquids. | Reduced toxicity and environmental pollution associated with volatile organic compounds. |

| Solid-State Reactions | Conducting reactions in the absence of a solvent. | Elimination of solvent waste, potential for unique reactivity and product selectivity. researchgate.net |

These sustainable approaches aim to make the synthesis of this triazole scaffold and its derivatives more economical and ecologically responsible, facilitating broader research and application.

Integration of Advanced Computational Approaches in Rational Design and Predictive Modeling

The integration of computational chemistry is set to revolutionize the design and discovery of novel derivatives of this compound. Advanced computational tools, such as molecular docking and simulation studies, are instrumental in rationally designing molecules with specific biological targets. rsc.org This in silico approach allows researchers to predict the binding affinity and interaction of designed compounds with target proteins, such as kinases implicated in neurodegenerative diseases like Alzheimer's. rsc.orgresearchgate.netresearchgate.net

Predictive modeling can be used to forecast the physicochemical properties and biological activities of new derivatives before their synthesis, saving significant time and resources. researchgate.net By understanding the structure-activity relationships (SAR) through computational analysis, scientists can strategically modify the core triazole structure to enhance potency and selectivity. researchgate.net For instance, molecular modeling studies have been used to understand how different substituents on the triazole ring influence the inhibition of specific kinases, guiding the synthesis of more effective therapeutic agents. rsc.orgresearchgate.net

| Computational Technique | Application in Triazole Research | Key Outcomes |

| Molecular Docking | Simulating the interaction between a triazole derivative and a biological target (e.g., enzyme active site). | Prediction of binding modes, identification of key interactions (like hydrogen bonds), and estimation of binding affinity. rsc.org |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of the triazole derivative within the biological target over time. | Assessment of complex stability, understanding conformational changes, and refining binding hypotheses. |

| Quantum Chemical Studies | Calculating electronic properties of triazole derivatives. | Correlation of electronic structure with experimental results, such as corrosion inhibition efficiency. researchgate.net |

| Structure-Activity Relationship (SAR) Modeling | Developing models that relate chemical structure to biological activity. | Guiding the design of new derivatives with improved potency and selectivity. researchgate.netresearchgate.net |

Exploration of New Coordination Architectures and Metal-Organic Frameworks

The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry due to its multiple nitrogen and sulfur donor atoms. researchgate.netresearchgate.net Future research will likely focus on exploring its coordination behavior with a wide array of transition metals to create novel coordination compounds and polymers. researchgate.net These new architectures could possess interesting magnetic, optical, or catalytic properties.

A particularly promising avenue is the use of this triazole as a building block for Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The versatile coordination modes of the triazole ligand could lead to the formation of MOFs with unique topologies and functionalities. Research in this area would involve systematically studying the reactions of the triazole with different metal ions under various conditions to control the dimensionality and properties of the resulting frameworks.

Development of this compound Derivatives for Material Science and Nanotechnology Applications

The inherent properties of the 1,2,4-triazole (B32235) ring system make it a valuable scaffold for applications in material science and nanotechnology. researchgate.net Derivatives have already shown promise as effective corrosion inhibitors for metals. researchgate.net Future work could expand on this by designing and synthesizing new derivatives with enhanced performance and exploring their application on different metallic surfaces under various environmental conditions.

In the field of nanotechnology, triazole derivatives could be incorporated into advanced drug delivery systems. For example, they could be functionalized onto nanocarriers like carbon nanotubes to facilitate targeted delivery of therapeutic agents to specific cells or tissues. orcid.org The ability of the triazole moiety to form self-assembled structures, such as hydrogels, also opens up possibilities in tissue engineering and the development of materials for sustained drug release. orcid.orgresearchgate.net

| Application Area | Research Direction | Potential Innovation |

| Corrosion Inhibition | Synthesis of novel triazole-thiol derivatives and evaluation of their protective efficiency on various metals. | Development of highly effective, environmentally friendly corrosion inhibitors for industrial applications. researchgate.net |

| Nanomedicine | Covalent attachment of triazole-based drugs to nanoparticles or quantum dots. | Creation of targeted drug delivery systems with improved efficacy and reduced side effects. orcid.org |

| Smart Materials | Development of triazole-based hydrogels that respond to external stimuli (e.g., pH, temperature). | Advanced materials for controlled drug release, biosensing, and tissue engineering. researchgate.net |

| Optoelectronics | Investigation of the emission properties of triazole derivatives and their metal complexes. | New materials for use in LEDs, sensors, and other optoelectronic devices. researchgate.net |

Focused Mechanistic Elucidation of Novel Molecular and Supramolecular Interactions

A deeper understanding of the fundamental molecular and supramolecular interactions involving this compound is crucial for its rational application. Future research will likely employ advanced spectroscopic and analytical techniques to elucidate the mechanisms behind its observed properties. For instance, detailed studies on the hydrogen bonding patterns are essential, as these interactions are critical in the binding of its derivatives to biological targets like kinases. rsc.org

The investigation of supramolecular chemistry, particularly the self-assembly of its amphiphilic derivatives into structures like hydrogels, is an emerging field. researchgate.net Mechanistic studies will focus on identifying the driving forces behind this self-assembly, such as hydrophobic interactions and van der Waals forces, which can lead to materials with enhanced mechanical strength and specific functionalities. researchgate.net Techniques like FT-IR spectroscopy and X-ray diffraction will be vital in analyzing the organized structures of these materials. researchgate.net

Multi-disciplinary Research Perspectives Bridging Chemistry with Related Scientific Fields

The full potential of this compound and its derivatives will be realized through multi-disciplinary collaborations. The compound sits (B43327) at the crossroads of chemistry, biology, medicine, and material science.

Medicinal Chemistry and Biology: The most active area of research involves designing derivatives as potent inhibitors of specific enzymes, particularly kinases involved in cancer and neurodegenerative disorders. rsc.orgorcid.org Future work will require close collaboration between synthetic chemists, computational biologists, and pharmacologists to progress from lead molecules to potential drug candidates. researchgate.net

Agricultural Science: 1,2,4-triazole derivatives have known applications in agriculture. researchgate.net Interdisciplinary research could focus on developing new, more effective, and safer fungicides or herbicides based on this scaffold.

Environmental Science: Research into corrosion inhibitors directly bridges chemistry with environmental and materials engineering. researchgate.net Furthermore, the development of triazole-based materials for effluent management, such as removing pollutants, represents a promising intersection with environmental science. researchgate.net

By fostering these multi-disciplinary perspectives, the scientific community can tackle complex challenges and discover innovative applications for this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-diamino-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis of triazole-thiol derivatives typically involves cyclization of hydrazide precursors under reflux in polar aprotic solvents (e.g., DMSO). For example, similar compounds were synthesized via 18-hour reflux in DMSO, followed by ice-water quenching and crystallization (65% yield) . Optimizing reaction time, temperature, and solvent purity can improve yields. Elemental analysis and spectroscopic techniques (IR, NMR) are critical for confirming purity and structure .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology : Use a combination of:

- 1H NMR to confirm hydrogen environments (e.g., thiol proton at δ 13-14 ppm).

- IR spectroscopy to identify functional groups (S-H stretch ~2500 cm⁻¹, N-H stretches ~3300 cm⁻¹).

- Elemental analysis (C, H, N, S) to verify stoichiometry within <0.4% error .

- Mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. How can researchers preliminarily assess the biological activity of this compound?

- Methodology :

- In vitro antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .

- PASS Online prediction : Computational tools like PASS can predict pharmacological potential (e.g., enzyme inhibition, antimicrobial activity) based on structure-activity relationships .

- Enzyme inhibition studies : Test alpha-amylase/alpha-glucosidase inhibition for antidiabetic potential, as seen in related triazole-thiols .

Advanced Research Questions

Q. How can factorial design optimize the synthesis and functionalization of this compound?

- Methodology : Use a 2^k factorial design to evaluate variables (e.g., temperature, solvent ratio, catalyst concentration). For example, varying NaOH concentration and reaction time in carbinol improved yields of analogous triazoles . Statistical software (e.g., Minitab) can model interactions and identify optimal conditions .

Q. What mechanistic insights explain the reactivity of the thiol group in nucleophilic substitution or oxidation reactions?

- Methodology :

- Substitution : React with alkyl halides (e.g., phenacyl bromide) in basic media to form S-alkyl derivatives. Monitor reaction progress via TLC and isolate products via ethanol-water recrystallization .

- Oxidation : Use H₂O₂ or iodine to form disulfides, confirmed by loss of S-H IR peaks and LC-MS .

- Computational studies : DFT calculations can elucidate electronic effects influencing reactivity .

Q. How can contradictory bioactivity data (e.g., variable antimicrobial potency across studies) be resolved?

- Methodology :

- Standardize assays : Ensure consistent inoculum size, solvent controls (DMSO <1% v/v), and replicate counts (n ≥ 3) .

- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance activity) .

- Meta-analysis : Use software like RevMan to aggregate data and identify outliers or confounding variables .

Q. What computational strategies predict the coordination chemistry of this compound with transition metals?

- Methodology :

- Molecular docking : Simulate binding to metal ions (e.g., Cu²⁺, Zn²⁺) using AutoDock Vina.

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict stability of metal complexes .

- Experimental validation : Synthesize complexes and characterize via UV-Vis, ESR, and single-crystal XRD .

Q. How can process simulation software improve scale-up strategies for derivatives of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products